molecular formula C13H14BrN5OS B5387706 N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5387706
M. Wt: 368.25 g/mol
InChI Key: MNWIOIUIJXVBFH-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a bromine atom and a triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions The process may start with the bromination of 2-pyridine, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of certain functional groups or the addition of hydrogen atoms.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups to the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BROMO-2-PYRIDINYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: Similar structure but lacks the cyclopropyl group.

    N-(5-CHLORO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

N-(5-BROMO-2-PYRIDINYL)-2-[(5-CYCLOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the bromine atom and the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5OS/c1-19-12(8-2-3-8)17-18-13(19)21-7-11(20)16-10-5-4-9(14)6-15-10/h4-6,8H,2-3,7H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWIOIUIJXVBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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